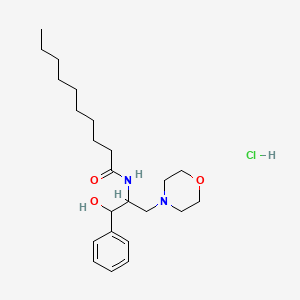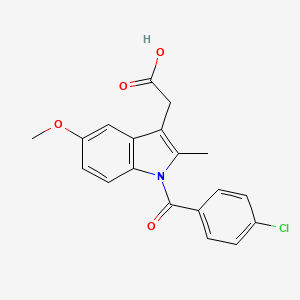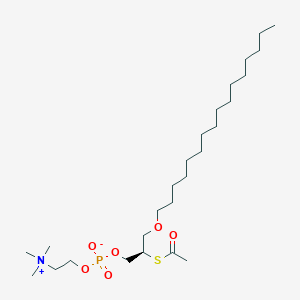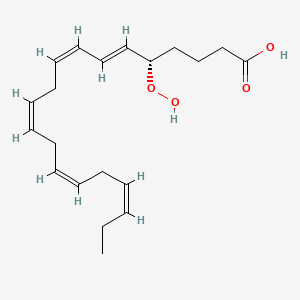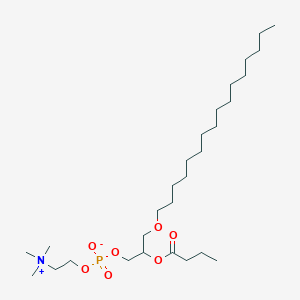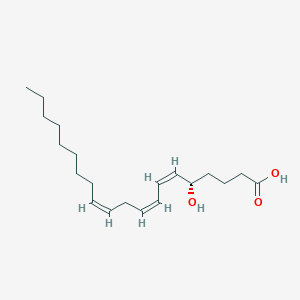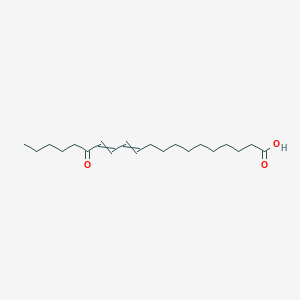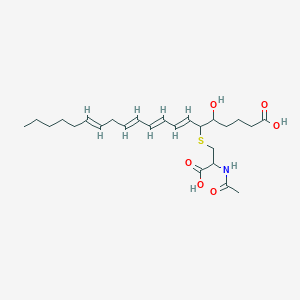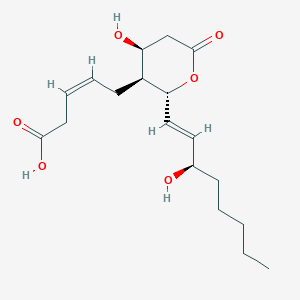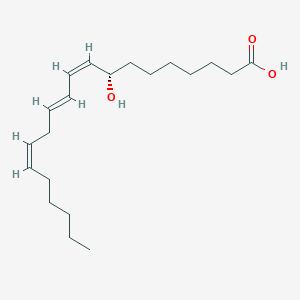
8(S)-HETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(S)-Hydroxy-5,6-epoxyeicosatrienoic acid, commonly known as 8(S)-HETrE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is specifically known for its role in modulating vascular tone and platelet aggregation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-HETrE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position and a hydroxyl group at the 8-position. The reaction conditions often include the use of specific cofactors and optimal pH and temperature to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential for scalable production. These methods involve the genetic modification of microorganisms to express the necessary enzymes for the biosynthesis of this compound from arachidonic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 8(S)-HETrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can modify the epoxide or hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of eicosanoids, each with distinct biological activities.
Applications De Recherche Scientifique
8(S)-HETrE has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and epoxidation.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, due to its ability to modulate vascular tone and platelet function.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting inflammatory and immune-related conditions.
Mécanisme D'action
The mechanism of action of 8(S)-HETrE involves its interaction with specific receptors and enzymes in the body. It primarily targets the peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors, modulating their activity. This interaction leads to changes in gene expression and cellular responses, influencing processes such as inflammation, immune response, and vascular function.
Comparaison Avec Des Composés Similaires
8®-Hydroxy-5,6-epoxyeicosatrienoic acid: An enantiomer of 8(S)-HETrE with similar but distinct biological activities.
5,6-Epoxyeicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
12(S)-Hydroxy-5,6-epoxyeicosatrienoic acid: Another hydroxylated and epoxidized eicosanoid with different biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its ability to modulate vascular tone and platelet aggregation distinguishes it from other eicosanoids, making it a valuable compound for research in cardiovascular and inflammatory diseases.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |
Clé InChI |
SKIQVURLERJJCK-GMPUQMIZSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
